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molecular formula C10H15N B1588299 (S)-2-Methyl-1-phenylpropan-1-amine CAS No. 68906-26-3

(S)-2-Methyl-1-phenylpropan-1-amine

Cat. No. B1588299
M. Wt: 149.23 g/mol
InChI Key: UVXXBSCXKKIBCH-JTQLQIEISA-N
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Patent
US09290591B2

Procedure details

To 2-methoxy-N-(2-methyl-1-phenylpropyl)aniline (1.36 g, 5.34 mmol, 1.00 equiv) in 2:1 v/v MeCN/H2O (76 mL) was added AgNO3 (0.271 g, 1.60 mmol, 0.300 equiv) and the reaction mixture was heated to 60° C. Ammonium persulfate (8.58 g, 37.6 mmol, 7.04 equiv) was added in three portions over 15 min and the reaction mixture was heated at 60° C. for 1 h. An aqueous solution of HCl (10 mL, 2 N in H2O) was added. The reaction mixture was filtered through a celite pad, eluting with H2O. The aqueous layer was washed with Et2O (3×30 mL) and the combined organic layers were washed with HCl (2×30 mL, 0.5 N in H2O). The combined aqueous layers were basified with 2.5 M NaOH and the aqueous layer was extracted with Et2O (4×20 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by Kugelrohr distillation (50 mTorr, 60° C.) to give 2-methyl-1-phenylpropan-1-amine as a colorless oil (0.257 g, 32% yield).
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
0.271 g
Type
catalyst
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Ammonium persulfate
Quantity
8.58 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=CC=CC=1[NH:5][CH:6]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH:7]([CH3:9])[CH3:8].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].Cl>[N+]([O-])([O-])=O.[Ag+].CC#N.O>[CH3:8][CH:7]([CH3:9])[CH:6]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[NH2:5] |f:1.2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
COC1=C(NC(C(C)C)C2=CC=CC=C2)C=CC=C1
Name
Quantity
0.271 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Name
Quantity
76 mL
Type
solvent
Smiles
CC#N.O
Step Two
Name
Ammonium persulfate
Quantity
8.58 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 60° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a celite pad
WASH
Type
WASH
Details
eluting with H2O
WASH
Type
WASH
Details
The aqueous layer was washed with Et2O (3×30 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with HCl (2×30 mL, 0.5 N in H2O)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O (4×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by Kugelrohr distillation (50 mTorr, 60° C.)

Outcomes

Product
Name
Type
product
Smiles
CC(C(N)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.257 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09290591B2

Procedure details

To 2-methoxy-N-(2-methyl-1-phenylpropyl)aniline (1.36 g, 5.34 mmol, 1.00 equiv) in 2:1 v/v MeCN/H2O (76 mL) was added AgNO3 (0.271 g, 1.60 mmol, 0.300 equiv) and the reaction mixture was heated to 60° C. Ammonium persulfate (8.58 g, 37.6 mmol, 7.04 equiv) was added in three portions over 15 min and the reaction mixture was heated at 60° C. for 1 h. An aqueous solution of HCl (10 mL, 2 N in H2O) was added. The reaction mixture was filtered through a celite pad, eluting with H2O. The aqueous layer was washed with Et2O (3×30 mL) and the combined organic layers were washed with HCl (2×30 mL, 0.5 N in H2O). The combined aqueous layers were basified with 2.5 M NaOH and the aqueous layer was extracted with Et2O (4×20 mL). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by Kugelrohr distillation (50 mTorr, 60° C.) to give 2-methyl-1-phenylpropan-1-amine as a colorless oil (0.257 g, 32% yield).
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
0.271 g
Type
catalyst
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Ammonium persulfate
Quantity
8.58 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=CC=CC=1[NH:5][CH:6]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH:7]([CH3:9])[CH3:8].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].Cl>[N+]([O-])([O-])=O.[Ag+].CC#N.O>[CH3:8][CH:7]([CH3:9])[CH:6]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[NH2:5] |f:1.2.3,5.6,7.8|

Inputs

Step One
Name
Quantity
1.36 g
Type
reactant
Smiles
COC1=C(NC(C(C)C)C2=CC=CC=C2)C=CC=C1
Name
Quantity
0.271 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Name
Quantity
76 mL
Type
solvent
Smiles
CC#N.O
Step Two
Name
Ammonium persulfate
Quantity
8.58 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 60° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a celite pad
WASH
Type
WASH
Details
eluting with H2O
WASH
Type
WASH
Details
The aqueous layer was washed with Et2O (3×30 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with HCl (2×30 mL, 0.5 N in H2O)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O (4×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by Kugelrohr distillation (50 mTorr, 60° C.)

Outcomes

Product
Name
Type
product
Smiles
CC(C(N)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.257 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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